![molecular formula C18H33O4- B1262384 (9R,10S)-18-hydroxy-9,10-epoxystearate](/img/structure/B1262384.png)
(9R,10S)-18-hydroxy-9,10-epoxystearate
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Overview
Description
(9R,10S)-9,10-epoxy-18-hydroxyoctadecanoate is a 9,10-epoxy-18-hydroxyoctadecanoate that is the conjugate base of (9R,10S)-9,10-epoxy-18-hydroxyoctadecanoic acid arising from deprotonation of the carboxylic acid function; major species at pH 7.3. It is a conjugate base of a (9R,10S)-9,10-epoxy-18-hydroxyoctadecanoic acid. It is an enantiomer of a (9S,10R)-9,10-epoxy-18-hydroxyoctadecanoate.
Scientific Research Applications
Enantioselectivity in Plant-Pathogen Interactions
(9R,10S)-18-hydroxy-9,10-epoxystearate plays a significant role in plant-pathogen interactions. Studies have shown that this compound, along with 9,10,18-trihydroxystearic acids, are major C(18) cutin monomers and act as messengers in these interactions. Cytochrome P450 CYP94A1, found in Vicia sativa microsomes, is known to be enantioselective for the (9R,10S) enantiomer of this epoxide, indicating a vital role in plant defense mechanisms (Pinot et al., 1999).
Enzymatic Hydration and Its Implications
The compound is also a substrate for enzymatic hydration reactions. For instance, a 3000g particulate fraction from apple skin has been found to catalyze the hydration of 18-hydroxy-cis-9,10-epoxystearic acid to threo-9,10,18-trihydroxystearic acid. This process is crucial in the biosynthesis of cutin, a hydroxyfatty acid biopolymer forming the plant cuticle. The specificity of this enzymatic reaction suggests its importance in the formation of protective biopolymers in plants (Croteau & Kolattukudy, 1975).
Role in Biosynthesis of Hydroxyfatty Acid Polymers
Further research indicates that the biosynthesis of hydroxyfatty acid polymers in plants involves this compound. For example, in spinach leaves, a particulate fraction was responsible for the epoxidation of 18-hydroxyoleic acid to 18-hydroxy-cis-9,10-epoxystearic acid, a major component of the cutin of spinach leaf. This enzymatic process demonstrates the compound's role in the synthesis of cuticular hydroxyfatty acid polymers, contributing to the structural integrity of plant cuticles (Croteau & Kolattukudy, 1975).
Enzyme Kinetics and Stereochemical Influence
The enzymatic activities involving (9R,10S)-18-hydroxy-9,10-epoxystearate have also been studied for their kinetics and stereochemical influences. The activities of enzymes like CYP94A1 are notably influenced by the stereochemistry of the 9, 10-epoxide and the nature of substituents on carbons 9 and 10. This sheds light on how plant enzymes selectively process different enantiomers of epoxides, which is critical for understanding their role in plant biochemistry and defense mechanisms (Pinot et al., 1999).
properties
Product Name |
(9R,10S)-18-hydroxy-9,10-epoxystearate |
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Molecular Formula |
C18H33O4- |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoate |
InChI |
InChI=1S/C18H34O4/c19-15-11-7-2-1-4-8-12-16-17(22-16)13-9-5-3-6-10-14-18(20)21/h16-17,19H,1-15H2,(H,20,21)/p-1/t16-,17+/m0/s1 |
InChI Key |
ITTPZDMHCNGAGQ-DLBZAZTESA-M |
Isomeric SMILES |
C(CCCCO)CCC[C@H]1[C@H](O1)CCCCCCCC(=O)[O-] |
Canonical SMILES |
C(CCCCO)CCCC1C(O1)CCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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